Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol

描述

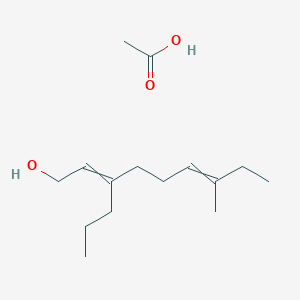

The compound "Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol" is a combination of acetic acid and the monoterpene alcohol 7-methyl-3-propylnona-2,6-dien-1-ol. The alcohol component features a nine-carbon chain (nona-) with double bonds at positions 2 and 6, a methyl group at position 7, and a propyl group at position 2. This structure distinguishes it from shorter-chain terpene alcohols like geraniol (3,7-dimethylocta-2,6-dien-1-ol) .

属性

CAS 编号 |

142947-40-8 |

|---|---|

分子式 |

C15H28O3 |

分子量 |

256.38 g/mol |

IUPAC 名称 |

acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol |

InChI |

InChI=1S/C13H24O.C2H4O2/c1-4-7-13(10-11-14)9-6-8-12(3)5-2;1-2(3)4/h8,10,14H,4-7,9,11H2,1-3H3;1H3,(H,3,4) |

InChI 键 |

XWNWXXJHZMBIFV-UHFFFAOYSA-N |

规范 SMILES |

CCCC(=CCO)CCC=C(C)CC.CC(=O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

乙酸;7-甲基-3-丙基壬-2,6-二烯-1-醇的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:

起始材料制备: 合成始于起始材料的制备,包括乙酸和壬二烯醇链的合适前体。

链形成: 壬二烯醇链通过一系列反应合成,包括烷基化和脱氢。

偶联反应: 然后使用酯化或其他合适的偶联反应将乙酸部分与壬二烯醇链偶联。

纯化: 最终产物使用蒸馏或色谱等技术进行纯化,以获得高纯度的所需化合物。

工业生产方法

在工业环境中,乙酸;7-甲基-3-丙基壬-2,6-二烯-1-醇的生产可能涉及大型反应器和连续流动工艺。反应条件经过优化以最大限度地提高产率并减少副产物。仔细选择催化剂和溶剂以提高合成效率。

化学反应分析

反应类型

乙酸;7-甲基-3-丙基壬-2,6-二烯-1-醇会发生多种类型的化学反应,包括:

氧化: 该化合物可以氧化形成相应的醛或酮。

还原: 还原反应可以将该化合物转化为醇或烷烃。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用诸如氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

取代: 卤素、酸和碱通常用作取代反应中的试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可能产生醛或酮,而还原可能产生醇或烷烃。

科学研究应用

乙酸;7-甲基-3-丙基壬-2,6-二烯-1-醇在科学研究中有着广泛的应用,包括:

化学: 用作有机合成中的试剂以及更复杂分子的构建块。

生物学: 研究其潜在的生物活性及其与酶和蛋白质的相互作用。

医学: 研究其潜在的治疗特性以及作为药物开发的前体。

工业: 用于生产香料、香精和其他特种化学品。

作用机制

乙酸;7-甲基-3-丙基壬-2,6-二烯-1-醇的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可能作为特定途径的抑制剂或激活剂,具体取决于其结构和官能团。确切的机制可能因其应用的背景而异。

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural differences between the target compound and related terpene esters/alcohols:

| Compound Name | Carbon Chain Length | Substituents (Position) | Double Bond Positions | Molecular Formula (Inferred) |

|---|---|---|---|---|

| 7-methyl-3-propylnona-2,6-dien-1-ol* | 9 (nona-) | 7-methyl, 3-propyl | 2,6 | C₁₅H₂₆O₂ (ester form) |

| Geraniol (3,7-dimethylocta-2,6-dien-1-ol) | 8 (octa-) | 3-methyl, 7-methyl | 2,6 | C₁₀H₁₈O |

| Geranyl acetate | 8 (octa-) | 3-methyl, 7-methyl (ester) | 2,6 | C₁₂H₂₀O₂ |

| Citronellol | 10 (deca-) | 3,7-dimethyl (saturated C₃) | 2 | C₁₀H₂₀O |

*Assuming esterification with acetic acid.

The extended carbon chain and bulkier propyl group in the target compound likely increase its molecular weight and reduce volatility compared to geraniol or geranyl acetate. These structural features may also influence solubility in organic solvents (e.g., toluene, n-hexane) and enzymatic reactivity .

Aroma Profile:

Geraniol and its esters are key contributors to floral fragrances in teas and cosmetics .

Pharmacological and Industrial Use:

Terpene esters are used as intermediates in pharmaceuticals, supplements, and cosmetics . The target compound’s structural complexity could enhance its binding affinity in drug formulations or improve stability in cosmetic emulsions.

生物活性

Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol is a chemical compound with the molecular formula and a molecular weight of 256.38 g/mol. It is recognized for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name: Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol

- CAS Number: 142947-40-8

-

Molecular Structure:

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.38 g/mol |

| IUPAC Name | Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol |

| CAS Number | 142947-40-8 |

The biological activity of acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol has been studied in various contexts:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This may have implications for treating conditions characterized by chronic inflammation.

- Potential in Drug Formulation : The compound's unique structure may enhance its solubility and bioavailability in drug formulations, making it a candidate for further pharmaceutical development.

Case Study 1: Antimicrobial Activity

A study conducted on various essential oils containing similar compounds demonstrated that acetic acid derivatives could inhibit the growth of Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural features in enhancing antimicrobial efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal examined the effects of acetic acid derivatives on inflammatory markers in vitro. The results showed a significant reduction in TNF-alpha and IL-6 levels when cells were treated with the compound, indicating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |

| Drug formulation | Improved solubility and bioavailability |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol. Potential areas for exploration include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to evaluate safety and effectiveness in human subjects.

- Structural Modifications : Investigating structural analogs to enhance biological activity or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。